2-Bromo-3-fluoroprop-1-ene

Conformational analysis Spectroscopy Computational chemistry

2-Bromo-3-fluoroprop-1-ene (CAS 53531-46-7) is a halogenated alkene with the molecular formula C3H4BrF and a molecular weight of 138.97 g/mol. It features a propene backbone with bromine and fluorine substituents, conferring a distinct set of chemical and physical properties.

Molecular Formula C3H4BrF
Molecular Weight 138.967
CAS No. 53531-46-7
Cat. No. B2868735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-fluoroprop-1-ene
CAS53531-46-7
Molecular FormulaC3H4BrF
Molecular Weight138.967
Structural Identifiers
SMILESC=C(CF)Br
InChIInChI=1S/C3H4BrF/c1-3(4)2-5/h1-2H2
InChIKeyFQRNRVRRDJTLRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-fluoroprop-1-ene CAS 53531-46-7: Core Physical and Structural Properties for Procurement and Analytical Reference


2-Bromo-3-fluoroprop-1-ene (CAS 53531-46-7) is a halogenated alkene with the molecular formula C3H4BrF and a molecular weight of 138.97 g/mol [1]. It features a propene backbone with bromine and fluorine substituents, conferring a distinct set of chemical and physical properties. The compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of fluorinated and brominated derivatives [1]. Its reactive double bond and unique halogen substitution pattern make it a valuable building block for cross-coupling reactions, nucleophilic substitutions, and the synthesis of more complex fluorinated molecules [2].

2-Bromo-3-fluoroprop-1-ene: Why Closely Related Halogenated Propenes Cannot Be Simply Substituted in Critical Applications


In-class halogenated propenes, such as 2-chloro-3-fluoroprop-1-ene or 2-bromo-3-chloroprop-1-ene, cannot be substituted for 2-bromo-3-fluoroprop-1-ene without fundamentally altering reaction outcomes and material properties. The specific combination of a bromine atom at the 2-position and a fluorine atom at the 3-position imparts a unique conformational landscape [1], distinctive vibrational fingerprint [2], and differentiated thermodynamic behavior [3] that directly impact reactivity, stereoselectivity, and downstream product profiles. As detailed in the quantitative evidence below, substituting the halogen pair changes the equilibrium between s-cis and gauche conformers [1], alters the ideal gas thermodynamic functions [3], and modifies the vibrational frequencies critical for process analytical technology (PAT) [2].

2-Bromo-3-fluoroprop-1-ene: Quantified Differentiation Data for Scientific Selection and Procurement Decisions


Conformational Energy Landscape: Measured Enthalpy Difference Between s-cis and gauche Rotamers

2-Bromo-3-fluoroprop-1-ene exists as a mixture of s-cis (fluorine eclipsing the double bond) and gauche conformers. The enthalpy difference between these conformers has been directly measured in the gas and liquid phases, providing a key differentiation from the chloro analog. In the gas phase, the s-cis conformer is more stable by 200 ± 30 cm⁻¹ (572 ± 86 cal mol⁻¹) [1]. In the liquid phase, the s-cis conformer remains more stable, with an enthalpy difference of 66 ± 4 cm⁻¹ (189 ± 11 cal mol⁻¹) [1]. These values are distinct from those reported for 2-chloro-3-fluoroprop-1-ene, where the conformational equilibrium is shifted due to differences in halogen size and electronegativity [2].

Conformational analysis Spectroscopy Computational chemistry

Asymmetric Torsional Vibrational Frequency: A Quantitative Spectral Marker

The far-infrared spectrum of 2-bromo-3-fluoroprop-1-ene reveals a fundamental asymmetric torsional mode at 112.6 cm⁻¹ for the s-cis conformer, with four excited states falling to lower frequency [1]. For the higher energy gauche conformer, the asymmetric torsion is tentatively assigned to a very weak band at 93.0 cm⁻¹ [1]. In contrast, the corresponding chloro analog exhibits torsional frequencies that are shifted due to the difference in reduced mass and force constants [2].

Vibrational spectroscopy Analytical method development Process control

Ideal Gas Thermodynamic Functions: Quantified Cp, S, and Free Energy Differences Relative to Chloro Analog

Ideal gas state thermodynamic functions (heat capacity Cp°, entropy S°, and free energy functions) have been calculated for both 2-bromo-3-fluoroprop-1-ene and 2-chloro-3-fluoroprop-1-ene [1]. The values differ systematically due to the replacement of bromine with chlorine. For example, at 298.15 K, the Cp° for the bromo compound is higher than that of the chloro analog by approximately 2-3 J mol⁻¹ K⁻¹ across the temperature range studied, reflecting the greater vibrational contribution from the heavier bromine atom.

Thermodynamics Process engineering Computational modeling

Synthetic Utility in Copper-Catalyzed C-H Fluoroalkenylation: Class-Level Inference for Bromofluoroalkenes

A copper-catalyzed direct C-H fluoroalkenylation of heteroarenes using various gem-bromofluoroalkenes as electrophiles has been reported [1]. While specific yields for 2-bromo-3-fluoroprop-1-ene are not isolated in the open literature, the class of gem-bromofluoroalkenes (of which this compound is a member) demonstrates efficient, step-economical, and stereocontrolled access to heteroarylated monofluoroalkenes [1]. The reaction enables the synthesis of fluorinated analogues of biomolecules, including therapeutic agents for Duchenne muscular dystrophy [1].

Cross-coupling C-H activation Medicinal chemistry

2-Bromo-3-fluoroprop-1-ene: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Stereoselective Synthesis of Tri- and Tetrasubstituted Fluoroalkenes

The distinct conformational energy landscape of 2-bromo-3-fluoroprop-1-ene (ΔH gas = 200 cm⁻¹ favoring s-cis) [1] directly informs its behavior in stereocontrolled transformations. When used as a substrate in addition/elimination reactions or cross-couplings, the preferential s-cis geometry influences the approach of nucleophiles or coupling partners, potentially leading to higher stereoselectivity compared to the chloro analog. This is particularly relevant in the synthesis of monofluoroalkene-based peptidomimetics or fluorinated drug candidates where defined olefin geometry is critical for target binding.

Process Analytical Technology (PAT) and Quality Control by Vibrational Spectroscopy

The unique asymmetric torsional frequency of 112.6 cm⁻¹ (s-cis) and 93.0 cm⁻¹ (gauche) in the far-infrared [1] provides a direct, non-invasive method for in-line monitoring of reaction progress and product purity. In contrast, the chloro analog exhibits different torsional bands [2]. This spectral differentiation enables robust PAT implementation in GMP manufacturing environments, ensuring that the correct bromo-fluoro building block is being utilized and that cross-contamination with structurally similar impurities is detected at low levels.

Accurate Process Design and Safety Assessment via Thermodynamic Modeling

For industrial-scale syntheses involving 2-bromo-3-fluoroprop-1-ene, the availability of validated ideal gas thermodynamic functions (Cp°, S°, free energy) [1] is essential for reactor design, heat exchanger sizing, and hazard evaluation. Substituting the chloro analog's thermodynamic data (e.g., Cp° difference of ~2.3 J mol⁻¹ K⁻¹ at 298 K) would introduce systematic error in energy balance calculations. Procurement decisions should therefore be guided by the need for the correct compound to ensure process modeling accuracy and regulatory compliance.

Synthesis of Fluorinated Naphthalene and Phenanthrene Derivatives via Sonogashira Coupling

As a representative gem-bromofluoroalkene, 2-bromo-3-fluoroprop-1-ene is poised for use in site-specific preparations of fluorinated polyaromatic hydrocarbons [1]. The Sonogashira reaction of bromofluoro-substituted alkenes with terminal alkynes, followed by base-catalyzed cyclization, affords fluorinated naphthalene and phenanthrene derivatives. This class-level reactivity [1] supports the selection of the bromo-fluoro compound over non-fluorinated or differently halogenated analogs for accessing fluorinated π-extended systems with potential applications in materials science and drug discovery.

Quote Request

Request a Quote for 2-Bromo-3-fluoroprop-1-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.